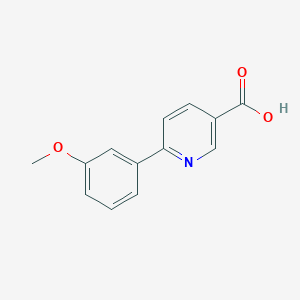

6-(3-Methoxyphenyl)nicotinic acid

Overview

Description

“6-(3-Methoxyphenyl)nicotinic acid” is an organic compound that belongs to the class of carboxylic acids . It has a molecular formula of C13H11NO3 and a molecular weight of 229.234 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H11NO3/c1-17-11-4-2-3-9 (7-11)12-6-5-10 (8-14-12)13 (15)16/h2-8H,1H3, (H,15,16) . This indicates the presence of a methoxyphenyl group attached to the 6th position of the nicotinic acid molecule.

Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 229.24 and a molecular formula of C13H11NO3 .

Scientific Research Applications

Antineoplastic Activities

6-(3-Methoxyphenyl)nicotinic acid, along with other 6-substituted nicotinic acids, has been explored for its antineoplastic activities. A study by Ross (1967) investigated the synthesis of various 6-substituted nicotinic acids, including the 6-methoxy derivative. These compounds were evaluated for their efficacy against rat carcinoma and mouse lymphoid leukemia, with some showing moderate activity against leukemia (Ross, 1967).

Vasorelaxation and Antioxidation Properties

A 2010 study by Prachayasittikul et al. explored the structure-activity relationships of thionicotinic acid derivatives, including their vasorelaxant and antioxidative properties. This research revealed that these compounds, closely related to nicotinic acid derivatives, exhibit potential as novel vasorelaxants and antioxidants, suggesting their therapeutic potential (Prachayasittikul et al., 2010).

Anti-inflammatory and Analgesic Activities

Navidpour et al. (2014) synthesized a series of 2-(3-chloroanilino)nicotinic acid hydrazides, closely related to this compound, and evaluated their anti-inflammatory and analgesic activities. Many of these compounds displayed significant anti-inflammatory and analgesic effects, indicating the potential of 6-substituted nicotinic acids in treating inflammation and pain (Navidpour et al., 2014).

Inhibition of Carbonic Anhydrase III

Mohammad et al. (2017) studied the activity of 6-substituted nicotinic acid analogs against carbonic anhydrase III, a target for dyslipidemia and cancer management. The study found that these analogs, including compounds similar to this compound, can effectively inhibit carbonic anhydrase III, suggesting their utility in treating related disorders (Mohammad et al., 2017).

Herbicidal Activity

Yu et al. (2021) synthesized and studied a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid for their herbicidal activity. Some of these compounds exhibited potent herbicidal activity, suggesting the potential agricultural applications of 6-substituted nicotinic acid derivatives (Yu et al., 2021).

Enzymatic Conversion and Industrial Applications

Kumar et al. (2008) investigated the enzymatic conversion of nicotinic acid to 6-hydroxynicotinic acid, a process relevant to the production and application of 6-substituted nicotinic acids in various industries. This study aimed to intensify the recovery of nicotinic acid, highlighting its industrial significance (Kumar et al., 2008).

Mechanism of Action

Target of Action

It’s structurally similar to nicotinic acid (niacin), which is known to target g protein-coupled receptors involved in lipid metabolism

Mode of Action

Nicotinic acid is known to bind to its receptors and induce peripheral vasodilation . This interaction could potentially lead to changes in cellular signaling pathways, affecting various physiological processes.

Biochemical Pathways

Related compounds such as nicotine are known to be metabolized through specific pathways involving several enzymatic reactions . The compound could potentially affect these pathways, leading to downstream effects on cellular metabolism and signaling.

Result of Action

Structurally similar compounds such as nicotinic acid are known to have various effects, including vasodilation and modulation of lipid metabolism . These effects could potentially be shared by 6-(3-Methoxyphenyl)nicotinic acid.

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, a primary metabolite in the pathway that supplies nicotinamide adenine dinucleotide (NAD), an important co-factor for oxidation-reduction reactions . Therefore, it is plausible that 6-(3-Methoxyphenyl)nicotinic acid may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions.

Cellular Effects

It is known that nicotinic acid and its derivatives have a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Molecular Mechanism

It is known that nicotinic acid and its derivatives are potent lipid-modifying agents . Therefore, it is plausible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that nicotinic acid has a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .

Dosage Effects in Animal Models

It is known that higher doses of niacin (3000 mg/day) reduce LDL cholesterol 15 to 20% but may cause jaundice, abdominal discomfort, blurred vision, worsening of hyperglycemia, and precipitation of preexisting gout .

Metabolic Pathways

It is known that the conversion of dietary nicotinic acid (niacin) and nicotinamide to bioactive NAD+ involves the biosynthesis pathway .

Transport and Distribution

It is known that nicotinic acid entering the cell through the SLC5A8 and SCL22A1 transporters is metabolized to NAD via the Preiss–Handler pathway .

Subcellular Localization

It is known that the salvage pathways for NAD+ synthesis take place in both the nucleus and the mitochondria .

Properties

IUPAC Name |

6-(3-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-3-9(7-11)12-6-5-10(8-14-12)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMCPEUZGVSCIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70647027 | |

| Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887976-16-1 | |

| Record name | 6-(3-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70647027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(2-Hydroxyethoxy)ethoxy]phenoxy}ethan-1-ol](/img/structure/B1604188.png)

![(2'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1604195.png)

![4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1604196.png)

![[1,4'-Bipiperidine]-3-methanol](/img/structure/B1604201.png)

![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)